2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-ethylphenyl)acetamide
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Overview
Description
2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure features a pyrimidine ring substituted with a chlorophenyl group, a hydroxyethyl group, and an ethylphenylacetamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
The synthesis of 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution reactions: Introduction of the chlorophenyl and hydroxyethyl groups can be done via nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the pyrimidine derivative with 2-ethylphenylacetyl chloride to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo further substitution reactions with nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It may have therapeutic potential, particularly in the development of new drugs.
Industry: Its unique chemical properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Properties
Molecular Formula |
C23H24ClN3O3 |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-3-16-6-4-5-7-20(16)26-21(29)14-27-22(17-8-10-18(24)11-9-17)25-15(2)19(12-13-28)23(27)30/h4-11,28H,3,12-14H2,1-2H3,(H,26,29) |
InChI Key |
TYLXUOJEGKMSRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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